2-Chloro-3-propoxypyrazine

Description

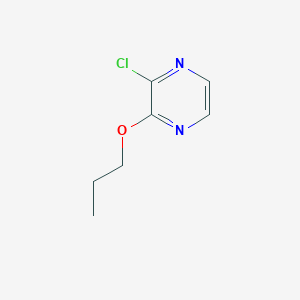

2-Chloro-3-propoxypyrazine (CAS: 1248609-64-4) is a heteroaromatic compound with the molecular formula C₇H₉ClN₂O and a molecular weight of 188.61 g/mol . It features a pyrazine core substituted with a chlorine atom at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its reactivity at the chlorine site and the steric/electronic influence of the propoxy group .

Properties

IUPAC Name |

2-chloro-3-propoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNVABIKMZSGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to prochlorperazine, a phenothiazine derivative. Prochlorperazine primarily targets D2 dopamine receptors in the brain and also blocks histaminergic, cholinergic, and noradrenergic receptors.

Mode of Action

Prochlorperazine works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-propoxypyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels.

Cellular Effects

This compound influences various cellular processes and functions. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, derivatives of this compound have demonstrated neuroprotective effects by inhibiting acetylcholinesterase and reducing tau hyperphosphorylation . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, influencing various signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and exhibit neuroprotective effects . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes various metabolic transformations, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biological activity .

Biological Activity

2-Chloro-3-propoxypyrazine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : CHClN

- CAS Number : 1248609-64-4

- Molecular Weight : 173.61 g/mol

The structure of this compound features a pyrazine ring substituted with a propoxy group and a chlorine atom, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various strains of bacteria demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the concentration required to inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential utility in preventing oxidative stress-related diseases.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings highlight the compound's potential as a natural antioxidant, which could be beneficial in food preservation and health supplements.

Study on Antimicrobial Efficacy

In a controlled laboratory study, researchers tested the efficacy of this compound against clinical isolates of bacteria from infected patients. The results indicated that the compound effectively inhibited bacterial growth in vitro, leading to further investigations into its mechanism of action. The study concluded that the compound disrupts bacterial cell wall synthesis, which is critical for its antimicrobial effects.

Investigation into Antioxidant Mechanism

A separate study focused on the antioxidant mechanism of this compound. Using in vitro models of oxidative stress, it was found that the compound significantly reduced markers of oxidative damage in cells exposed to reactive oxygen species (ROS). This protective effect was attributed to the compound's ability to enhance endogenous antioxidant defenses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-3-propoxypyrazine with analogous chloro-substituted pyrazines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|---|

| This compound | 1248609-64-4 | C₇H₉ClN₂O | 188.61 | Cl (C2), OPr (C3) | Not reported | Moderate (DMF, DMSO) |

| 2-Chloro-3-methylpyrazine | 1829-34-1 | C₅H₅ClN₂ | 128.56 | Cl (C2), Me (C3) | ~25–30 | High (Ethanol, Acetone) |

| 2-Chloropyrazine | 14508-49-7 | C₄H₃ClN₂ | 114.53 | Cl (C2) | 34–36 | High (THF, Chloroform) |

| 2-Methoxy-3-isopropylpyrazine | 24168-70-5 | C₉H₁₄N₂O | 166.22 | OMe (C2), iPr (C3) | Liquid at RT | Low (Lipophilic media) |

Key Observations :

- Substituent Effects : The propoxy group in this compound introduces steric bulk and moderate polarity compared to smaller groups like methyl (C3) or hydrogen (C3 in 2-chloropyrazine). This reduces volatility and enhances solubility in polar aprotic solvents like DMF .

- Reactivity : Chlorine at C2 acts as a leaving group in nucleophilic substitution reactions. The propoxy group at C3 may stabilize the pyrazine ring via electron-donating effects, altering reaction kinetics compared to 2-Chloro-3-methylpyrazine .

Comparisons :

- 2-Chloro-3-methylpyrazine : Synthesized via direct chlorination of 3-methylpyrazine, achieving higher yields (~70%) due to smaller substituent size .

- 2-Methoxy-3-isopropylpyrazine : Methoxylation using NaOMe, followed by Friedel-Crafts alkylation for isopropyl introduction, as seen in flavorant synthesis .

Research Findings and Challenges

- The propoxy group likely induces conformational flexibility .

- Stability : Propoxy-substituted pyrazines are less prone to oxidation compared to methoxy analogs but may hydrolyze under strong acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.